1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[55]undecane-1,9-dicarboxylate is a complex organic compound with the molecular formula C21H31N3O4 This compound belongs to the class of spiro compounds, characterized by a unique spirocyclic structure that includes a triazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of Functional Groups: Subsequent reactions introduce the benzyl and tert-butyl groups, often through alkylation reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the dicarboxylate moieties.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate: Similar structure but with a single carboxylate group.
1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane: Lacks the carboxylate groups.
Uniqueness: 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate is unique due to its dual carboxylate groups, which can enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific solubility or reactivity profiles.
Properties
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-18(26)23-12-9-21(10-13-23)17(25)22-11-14-24(21)19(27)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGHOJRJTWLOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.